3-(4-Methylphenyl)oxane-3-carbonitrile
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Overview
Description
3-(4-Methylphenyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of an oxane ring substituted with a 4-methylphenyl group and a carbonitrile group. It is a versatile compound used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)oxane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzyl cyanide with an appropriate oxirane derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)oxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include oxidized oxane derivatives, primary amines, and substituted aromatic compounds .
Scientific Research Applications
3-(4-Methylphenyl)oxane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Methylphenyl)oxirane: Similar structure but with an epoxide ring instead of an oxane ring.
4-Methylphenylacetonitrile: Lacks the oxane ring, having a simpler structure.
3-(4-Methylphenyl)tetrahydrofuran-3-carbonitrile: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness: 3-(4-Methylphenyl)oxane-3-carbonitrile is unique due to its specific combination of an oxane ring, a 4-methylphenyl group, and a carbonitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-3-5-12(6-4-11)13(9-14)7-2-8-15-10-13/h3-6H,2,7-8,10H2,1H3 |
InChI Key |
LKBKVJMZKGFLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCOC2)C#N |
Origin of Product |
United States |
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